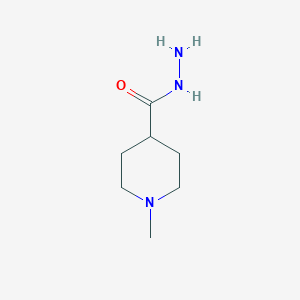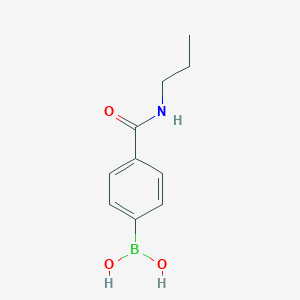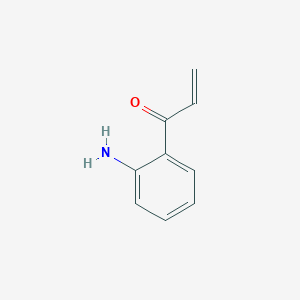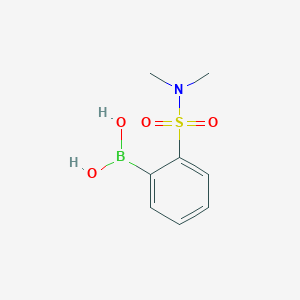
Acide benzèneboronique 2-(N,N-diméthylsulfamoyl)
Vue d'ensemble
Description
2-(N,N-dimethylsulphamoyl)benzeneboronic acid is an organic compound with the chemical formula C8H12BNO4S. It is a boronic acid derivative that contains a dimethylsulphamoyl group attached to a benzene ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Applications De Recherche Scientifique
2-(N,N-dimethylsulphamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
It is known that boronic acids, in general, are used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium
Biochemical Pathways
The compound’s role in suzuki–miyaura coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4285±550 °C, a density of 137±01 g/cm3 , and a pKa of 8.00±0.53 , which may influence its bioavailability.
Result of Action
As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the compound is predicted to be weakly acidic (pKa of 8.00±0.53) , suggesting that its reactivity may be affected by pH. Additionally, its predicted boiling point and density suggest that temperature and pressure may also influence its behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be synthesized through the reaction of benzeneboronic acid with dimethylsulphamoyl chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolve benzeneboronic acid in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add dimethylsulphamoyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(N,N-dimethylsulphamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphamoyl group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the sulphamoyl group.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(N,N-dimethylsulphamoyl)phenylboronic acid
- 2-(N,N-dimethylsulphonyl)phenylboronic acid
- 2-(N,N-dimethylsulphamoyl)benzeneboronic acid
Uniqueness
2-(N,N-dimethylsulphamoyl)benzeneboronic acid is unique due to its specific functional groups that confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
[2-(dimethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHDOHKUPJUTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400700 | |
| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178432-25-2 | |
| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
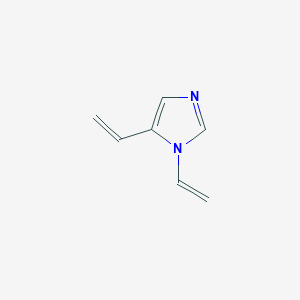
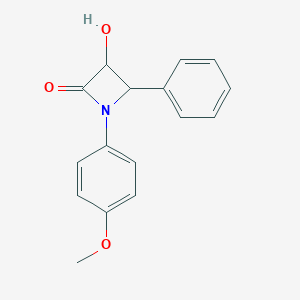
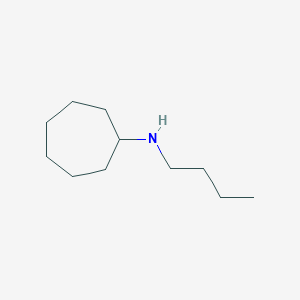
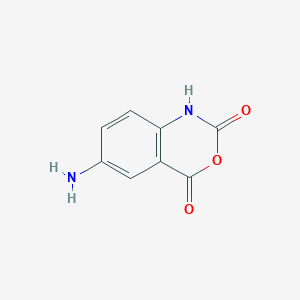
![[(3S)-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B61236.png)
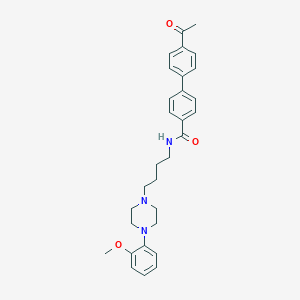
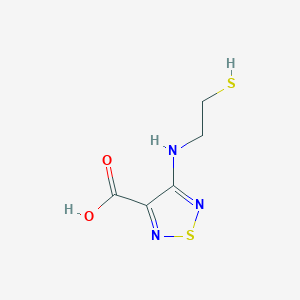
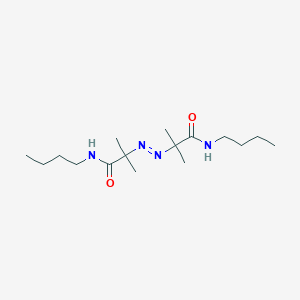
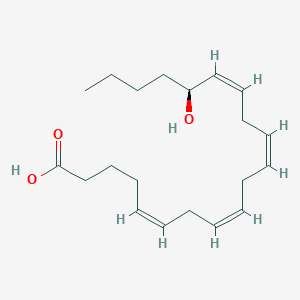
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
